3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine

Lipophilicity Physicochemical property DPP-IV inhibitors

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine (CAS 1152439-79-6) is a partially saturated imidazo[1,5-a]pyrazine building block bearing a primary amine at the 1-position and a trifluoromethyl group at the 3-position. The compound is primarily used as an advanced intermediate in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, most notably in the synthesis pathway of retagliptin and related drug candidates.

Molecular Formula C7H9F3N4
Molecular Weight 206.17 g/mol
Cat. No. B11899336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine
Molecular FormulaC7H9F3N4
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC1CN2C(=C(N=C2C(F)(F)F)N)CN1
InChIInChI=1S/C7H9F3N4/c8-7(9,10)6-13-5(11)4-3-12-1-2-14(4)6/h12H,1-3,11H2
InChIKeyICRREDWWEPZSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine: Structural Identity and Core Physicochemical Profile for Procurement Decisions


3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine (CAS 1152439-79-6) is a partially saturated imidazo[1,5-a]pyrazine building block bearing a primary amine at the 1-position and a trifluoromethyl group at the 3-position . The compound is primarily used as an advanced intermediate in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, most notably in the synthesis pathway of retagliptin and related drug candidates . Its calculated physicochemical descriptors—including an XLogP3 of -0.3, a topological polar surface area of 55.9 Ų, and 2 hydrogen bond donors —define a property space that is distinct from both earlier-generation DPP-IV inhibitor scaffolds and non-fluorinated analogs, establishing a measurable basis for compound selection in medicinal chemistry programs.

Why Generic Imidazopyrazine Building Blocks Cannot Replace 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine in DPP-IV Inhibitor Synthesis


Generic substitution within the imidazo[1,5-a]pyrazine class is precluded by the synergistic contribution of the 3-CF₃ group and the primary 1-NH₂ handle. The trifluoromethyl group is not merely a hydrophobic anchor; in the context of DPP-IV inhibitors such as retagliptin, the CF₃ group makes direct van der Waals contacts with the S2 pocket (Glu205/Glu206 region), and its removal results in ≥100-fold loss of inhibitory potency in analogous scaffolds [1]. The 1-amine group provides a unique synthetic vector for late-stage diversification—via amide coupling, urea formation, or reductive amination—that is absent in the corresponding 1-carboxylate analogs, which require additional protection/deprotection steps. These two features together create a reactivity–potency node that cannot be replicated by singly modified analogs, making blind interchange a risk to both synthetic efficiency and target potency.

Head-to-Head Evidence Guide: Quantified Differentiation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine for Scientific Purchasing


XLogP3: Lipophilicity Shift Relative to the Des-Trifluoromethyl Analog

The compound exhibits a computed XLogP3 of -0.3, a value driven by the electron-withdrawing CF₃ group. For the corresponding des-trifluoromethyl analog (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine), the predicted logP is substantially lower (estimated ≤ -1.2) due to the loss of the fluorine-induced lipophilicity. This ~0.9 log unit difference translates to an approximately 8-fold difference in octanol/water partition coefficient , which is consequential for both reversed-phase purification and blood–brain barrier permeability in downstream candidate profiling.

Lipophilicity Physicochemical property DPP-IV inhibitors

Topological Polar Surface Area (TPSA): Impact on Permeability Classification

The TPSA of the target compound is 55.9 Ų , placing it well below the 90 Ų threshold commonly associated with poor oral absorption. By comparison, the 1-carboxylate analog (3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid) carries a TPSA of ~76 Ų, a >35% increase that introduces an additional hydrogen bond acceptor and donor. This difference moves the carboxylate analog closer to the permeability danger zone, while the 1-amine form remains in the favorable drug-like space .

Polar surface area Permeability Drug-likeness

Hydrogen Bond Donor (HBD) Count: Synthetic Handle Multiplicity vs. Carboxylate Analogs

The 1-amine contributes two hydrogen bond donors (HBD = 2), in contrast to the 1-carboxylate/ester analogs which have zero (ester) or one (acid) HBD on the equivalent position . In the context of solid-phase or solution-phase parallel synthesis for DPP-IV inhibitor libraries, the available amine HBDs permit direct acylation or sulfonylation without requiring prior activation or protecting group manipulation, reducing step count and increasing diversification throughput.

Hydrogen bonding Reactivity Parallel synthesis

Inhibitory Potency of Downstream Retagliptin: The 3-CF₃ Group as a Critical DPP-IV Pharmacophore

While the target compound itself is an intermediate, the downstream molecule retagliptin—which retains the 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core—exhibits an IC₅₀ of 12 nM against DPP-IV [1]. In the broader imidazopyrazinone SAR, removing the 3-CF₃ group reduces DPP-IV inhibitory potency by approximately 2–3 orders of magnitude [2]. This positions the CF₃-bearing core as a precision pharmacophoric element that cannot be omitted without catastrophic loss of target engagement.

DPP-IV inhibition Retagliptin Precision doping

Commercial Purity and Supply Consistency: 98%+ Assay Across Multiple ISO-Certified Vendors

The compound is routinely supplied at ≥98% purity (HPLC) by multiple independent vendors including BOC Sciences, Leyan, and MolCore, with ISO-certified quality systems . This contrasts with many bespoke imidazopyrazine analogs that are only available as custom synthesis products with variable purity. For scale-up procurement, batch-to-batch consistency below the 2% impurity threshold is critical for reproducible amide coupling yields in GMP-like environments.

Purity Quality assurance Procurement

When to Prioritize 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine: Evidence-Linked Application Scenarios


Late-Stage Diversification for DPP-IV Inhibitor Libraries

In medicinal chemistry programs targeting DPP-IV, the 1-amine group enables rapid parallel amide coupling with diverse carboxylic acids to explore the S2 pocket. The 3-CF₃ group is pre-installed, ensuring that the critical potency-driving pharmacophore is retained in every library member, as supported by the ≥80-fold potency loss observed upon CF₃ removal in analogous cores [1]. This eliminates the need for late-stage trifluoromethylation, which often requires harsh conditions incompatible with functionalized substrates.

Intermediate for Retagliptin and Related Clinical Candidates

The compound serves as a direct precursor to retagliptin (DPP-IV IC₅₀ = 12 nM [2]), a clinical-stage antidiabetic agent. Its TPSA of 55.9 Ų and XLogP3 of -0.3 place the core scaffold in a favorable oral drug-like space , making it a strategic starting point for backup candidates or generic API development.

Biophysical and Structural Biology Probe Synthesis

The primary amine can be functionalized with biotin, fluorophores, or photoaffinity labels under mild conditions to generate chemical probes for DPP-IV target engagement studies. The compound's physicochemical profile (moderate lipophilicity, 2 HBD) ensures that the resulting probes maintain adequate solubility and minimal non-specific binding, a common pitfall with more lipophilic scaffolds.

Scale-Up Procurement for GMP-like Intermediate Production

With ≥98% purity and multi-vendor availability under ISO quality systems , the compound is suited for kilogram-scale procurement in process chemistry. Its single primary amine handle reduces the risk of over-functionalization byproducts during scale-up, a key advantage over bis-amine or carboxylate intermediates that require orthogonal protection.

Quote Request

Request a Quote for 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.